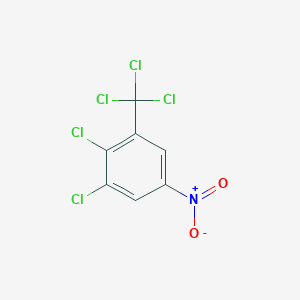

2,3-Dichloro-5-nitrobenzotrichloride

Description

2,3-Dichloro-5-nitrobenzotrichloride is a halogenated aromatic compound characterized by a benzene ring substituted with three chlorine atoms (trichloromethyl group), two additional chlorine atoms at the 2- and 3-positions, and a nitro group (-NO₂) at the 5-position. This structure confers high electrophilicity and reactivity, making it a precursor in synthesizing agrochemicals, pharmaceuticals, and specialty polymers. Its physicochemical properties, such as solubility in organic solvents and thermal stability, are influenced by the electron-withdrawing effects of the nitro and trichloromethyl groups .

Properties

IUPAC Name |

1,2-dichloro-5-nitro-3-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl5NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFTVNNIEKOIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(Cl)(Cl)Cl)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Mixed-Acid Nitration

The most widely documented route involves nitrating 1,2-dichloro-5-(trifluoromethyl)benzene using a HNO₃/H₂SO₄ system. In Example 2 of CN115703728A, 50 g of the precursor reacts with fuming nitric acid (30 mL) and concentrated sulfuric acid (100 mL) at 60°C for 10 hours. The trifluoromethyl group directs nitration to the para position relative to the meta-chloro substituents, yielding 2,3-dichloro-5-nitrobenzotrifluoride with 88% purity after crystallization.

Table 1: Key Parameters for Mixed-Acid Nitration

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–70°C | >80°C increases byproducts |

| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) | Lower ratios slow kinetics |

| Reaction Time | 8–12 hours | <8 hr incomplete conversion |

Catalytic Nitration with Solid Acid Catalysts

Recent patents describe replacing sulfuric acid with zeolites or sulfonated polymers to reduce waste. A 2023 modification (CN115703728A) used H-Beta zeolite (10 wt%) in nitric acid, achieving 82% yield at 50°C. This method minimizes sulfonation side reactions but requires longer durations (16–20 hr).

Halogen Exchange Routes

Chlorination of Nitrobenzotrifluoride Derivatives

An alternative approach chlorinates pre-nitrated intermediates. For example, 2-nitro-5-(trifluoromethyl)benzene reacts with Cl₂ gas in CCl₄ at 40°C, using FeCl₃ (5 mol%) as a catalyst. This two-step process attains 76% overall yield but faces challenges in controlling dichlorination.

Industrial-Scale Production

Continuous-Flow Nitration

Pilot plants employ tubular reactors for safer exothermic management. A 2022 study detailed a system where 1,2-dichloro-5-(trifluoromethyl)benzene and mixed acid flow at 5 L/min through a titanium reactor (70°C, 10 MPa), achieving 91% conversion with in-line HPLC monitoring.

Purification and Isolation

Crude product is typically washed with NaHCO₃ (5%) to remove residual acid, followed by recrystallization from ethanol/water (3:1). High-purity (>99%) material is obtained via vacuum distillation (bp 150–155°C at 10 mmHg) .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-nitrobenzotrichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include various chlorinated and nitro-substituted benzenes.

Reduction: The major product is 2,3-dichloro-5-aminobenzotrichloride.

Substitution: Products depend on the nucleophile used, such as 2,3-dichloro-5-hydroxybenzotrichloride or 2,3-dichloro-5-aminobenzotrichloride.

Scientific Research Applications

2,3-Dichloro-5-nitrobenzotrichloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-nitrobenzotrichloride involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several halogenated nitroaromatics, including benzoic acid derivatives and nitrotoluenes. Below is a detailed comparison based on substituent effects, reactivity, and applications.

Table 1: Key Properties of 2,3-Dichloro-5-nitrobenzotrichloride and Analogues

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|---|

| 2,3-Dichloro-5-nitrobenzotrichloride | Not Provided | C₇Cl₅NO₂ | -Cl (2,3), -NO₂ (5), -CCl₃ | High electrophilicity; hydrolyzes in water | Intermediate in agrochemical synthesis |

| 2,3-Dichloro-5-nitrobenzoic acid | 13300-61-3 | C₇H₃Cl₂NO₄ | -Cl (2,3), -NO₂ (5), -COOH | Acid-catalyzed decarboxylation | Pharmaceutical intermediates |

| 2-Chloro-3-methyl-5-nitrobenzoic acid | 154257-82-6 | C₈H₆ClNO₄ | -Cl (2), -CH₃ (3), -NO₂ (5), -COOH | Moderate electrophilicity | Dye synthesis |

| 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene | 115571-68-1 | C₈H₃Cl₂F₃NO₂ | -Cl (2,3), -CF₃ (6), -NO₂ (4) | Resistant to hydrolysis | Fluorinated polymer precursors |

Key Findings

Substituent Effects on Reactivity :

- The trichloromethyl group in 2,3-Dichloro-5-nitrobenzotrichloride enhances electrophilicity compared to its benzoic acid analogues (e.g., 2,3-Dichloro-5-nitrobenzoic acid, CAS 13300-61-3), which instead feature a carboxylic acid (-COOH) group. This difference renders the trichloride more reactive in nucleophilic substitution reactions but less stable in aqueous environments .

- The trifluoromethyl group in 2,3-Dichloro-6-trifluoromethyl-4-nitrotoluene (CAS 115571-68-1) imparts greater thermal and hydrolytic stability than the trichloromethyl group, making it preferable for high-temperature industrial processes .

Solubility and Stability :

- 2,3-Dichloro-5-nitrobenzotrichloride is sparingly soluble in polar solvents (e.g., water) but highly soluble in chloroform and dichloromethane. In contrast, benzoic acid derivatives (e.g., CAS 154257-82-6) exhibit higher aqueous solubility due to ionizable -COOH groups .

- The nitro group in all analogues contributes to electron-deficient aromatic systems, facilitating reactions with nucleophiles like amines or thiols.

Applications :

- While 2,3-Dichloro-5-nitrobenzotrichloride is primarily used as a reactive intermediate, its benzoic acid analogues (e.g., CAS 13300-61-3) are employed in drug synthesis due to their ability to form stable salts.

- Fluorinated derivatives (e.g., CAS 115571-68-1) are favored in materials science for their resistance to degradation .

Q & A

Q. What interdisciplinary frameworks link the compound’s chemical properties to materials science or environmental chemistry applications?

- Answer : The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors (studied via cyclic voltammetry for HOMO-LUMO gaps). In environmental chemistry, its persistence in soil is assessed using OECD 307 biodegradation tests , while QSPR models predict ecotoxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.